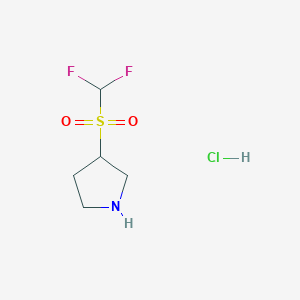
3-Difluoromethanesulfonylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Difluoromethanesulfonylpyrrolidine hydrochloride is a chemical compound with the molecular formula C5H9ClF2NO2S. It is commonly used in pharmaceutical research and development due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethanesulfonylpyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Difluoromethanesulfonylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions where the difluoromethanesulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, reduced compounds, and substituted pyrrolidine derivatives. These products have significant applications in pharmaceutical and chemical research .
Wissenschaftliche Forschungsanwendungen
3-Difluoromethanesulfonylpyrrolidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:
Chemistry: It is used as a reagent in organic synthesis to introduce the difluoromethanesulfonyl group into target molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Difluoromethanesulfonylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of their functions. This compound can also modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-Difluoromethanesulfonylpyrrolidine hydrochloride include:
- 3-Methanesulfonylpyrrolidine hydrochloride
- 3-Trifluoromethanesulfonylpyrrolidine hydrochloride
- 3-Chloromethanesulfonylpyrrolidine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique difluoromethanesulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications where other sulfonyl derivatives may not be as effective .
Eigenschaften
Molekularformel |
C5H10ClF2NO2S |
|---|---|
Molekulargewicht |
221.65 g/mol |
IUPAC-Name |
3-(difluoromethylsulfonyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11(9,10)4-1-2-8-3-4;/h4-5,8H,1-3H2;1H |
InChI-Schlüssel |
ISWLQLJVQHHPGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1S(=O)(=O)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)
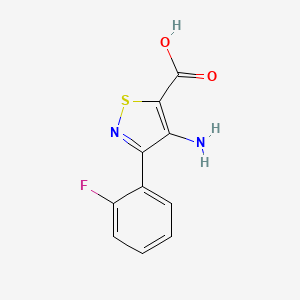
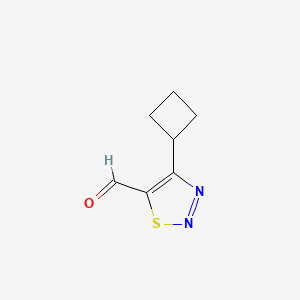
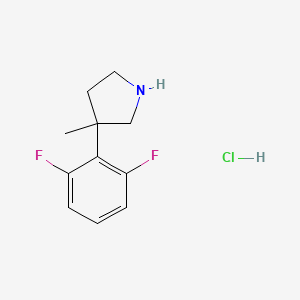
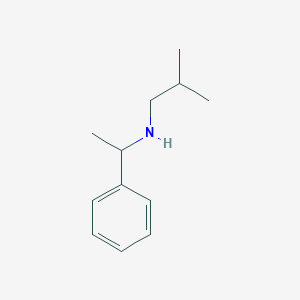
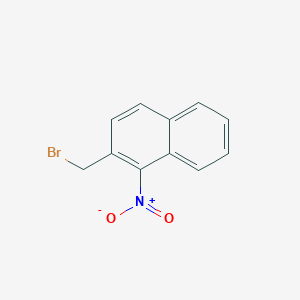
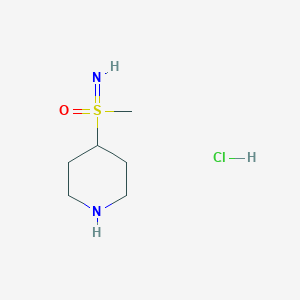
![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)
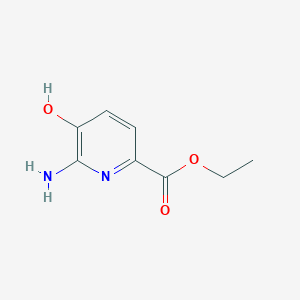
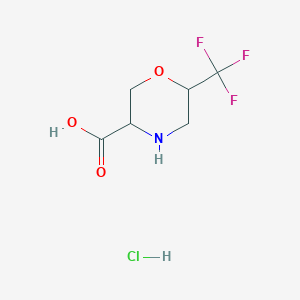
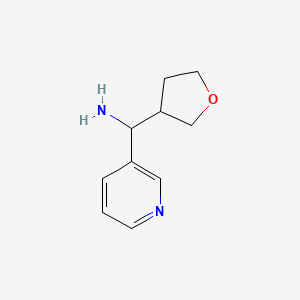
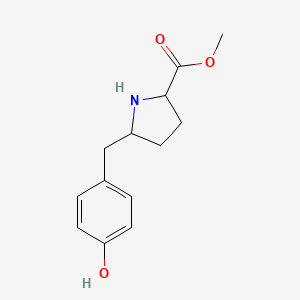
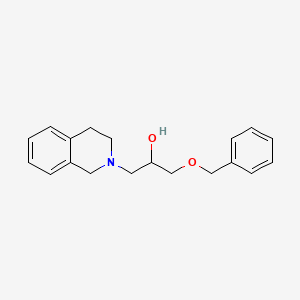
![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)
